

Spectroscopic Characterization of Benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate
CAS No.:	22661-19-4
Cat. No.:	B3034804

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Executive Summary

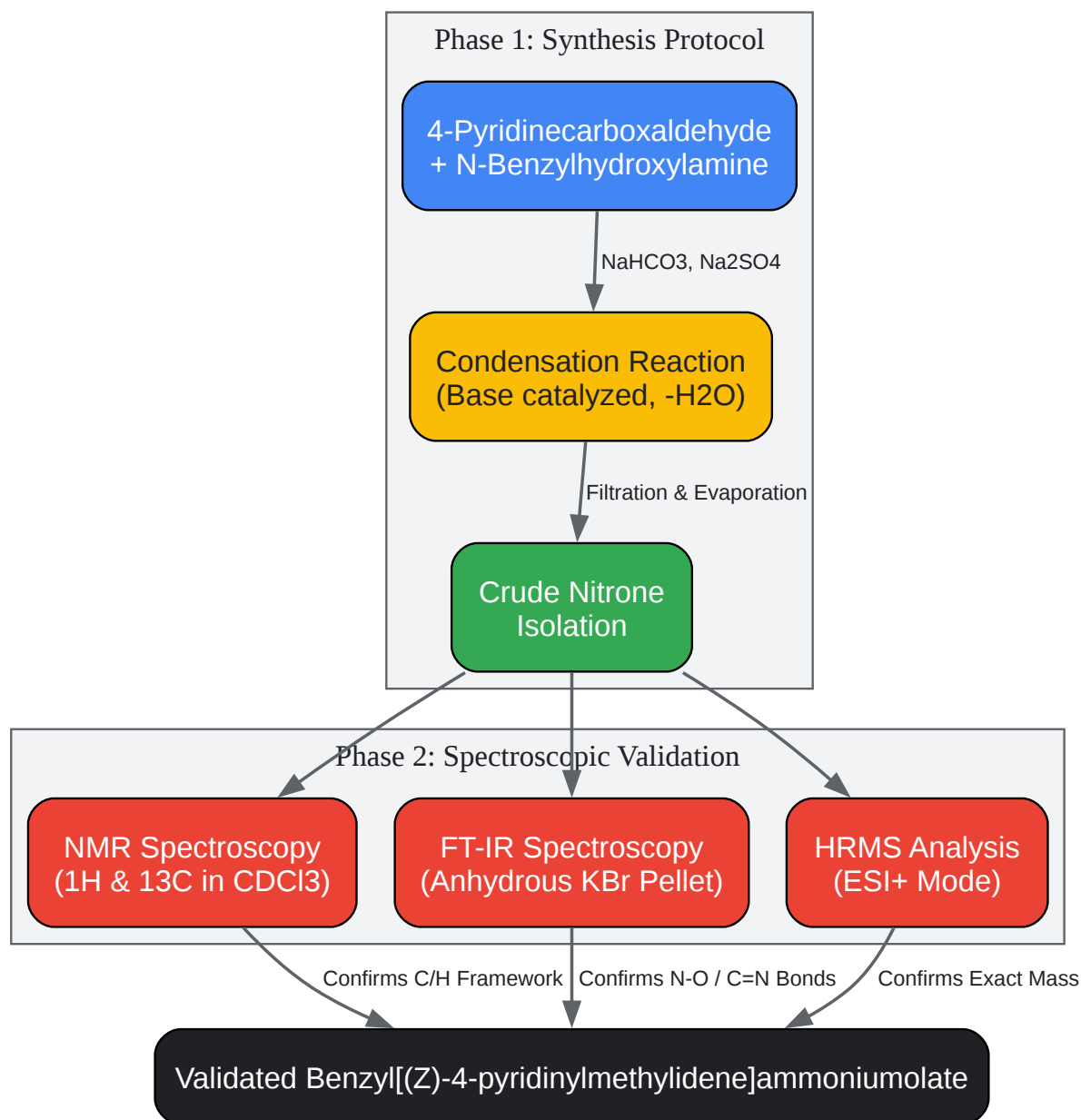
Benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate—systematically known as (Z)-N-benzyl-1-(pyridin-4-yl)methanimine oxide or simply N-benzyl-C-(4-pyridyl)nitron—is a highly versatile zwitterionic compound. It serves as a critical spin trap in electron spin resonance (ESR) spectroscopy, a potent antioxidant, and a key electrophilic intermediate in 1,3-dipolar cycloadditions for synthesizing bioactive heterocycles. This whitepaper provides an authoritative, step-by-step guide to its synthesis, isolation, and rigorous spectroscopic characterization, emphasizing the causality behind each methodological choice to ensure high-fidelity analytical validation.

Structural and Mechanistic Insights

The nitron functional group is characterized by its zwitterionic resonance structure, featuring a positive charge on the nitrogen atom and a negative charge on the oxygen (ammoniumolate).

The (Z)-configuration is thermodynamically favored during synthesis due to the severe steric repulsion that would occur between the bulky benzyl group and the pyridine ring in the (E)-isomer.

Understanding this structural baseline is critical, as it directly dictates the expected chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational modes in Fourier Transform Infrared (FT-IR) spectroscopy.



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Figure 1: Synthesis and multi-modal spectroscopic validation workflow for the target nitron.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high yield, the synthesis and characterization must operate as a self-validating system where each physical manipulation is confirmed by a subsequent, orthogonal analytical technique.

Synthesis and Isolation Workflow

The formation of the nitronone relies on the condensation of an aldehyde with a substituted hydroxylamine ([1]).

- Step 1: Reagent Preparation. Dissolve 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Step 2: Base & Desiccant Addition. Add anhydrous NaHCO_3 (1.5 eq) and Na_2SO_4 (2.0 eq).
 - Causality: NaHCO_3 liberates the free base of the hydroxylamine from its hydrochloride salt without inducing strong base-catalyzed side reactions (e.g., Cannizzaro reactions). Na_2SO_4 acts as an in situ desiccant, driving the equilibrium forward by sequestering the water byproduct.
- Step 3: Nucleophile Addition. Slowly add N-benzylhydroxylamine hydrochloride (1.2 eq) at 0 °C.
 - Causality: Low-temperature addition controls the reaction kinetics, preventing exothermic degradation and maximizing the stereoselectivity toward the (Z)-isomer.
- Step 4: Reaction & Workup. Stir at room temperature for 4 hours under nitrogen. Filter to remove inorganic salts and concentrate under reduced pressure.
- Step 5: Purification. Purify via flash column chromatography (Silica gel, $\text{CH}_2\text{Cl}_2/\text{MeOH}$ 95:5) to yield the pure nitronone.

Spectroscopic Sample Preparation

- Step 1: NMR Preparation. Dissolve 10 mg of the purified nitronone in 0.6 mL of CDCl_3 containing 0.03% v/v TMS.
 - Causality: CDCl_3 provides excellent solubility while preventing the rapid proton exchange or degradation that protic solvents might induce.

- Self-Validation: The inclusion of TMS acts as an internal standard, self-validating the chemical shift referencing (δ 0.00 ppm) to ensure the highly sensitive azomethine proton shift is accurately recorded.
- Step 2: FT-IR Preparation. Grind 2 mg of the compound with 100 mg of strictly anhydrous KBr and press into a translucent pellet.
 - Causality: Anhydrous KBr is essential; residual moisture would produce a broad O-H stretch that masks the critical N-O and C=N vibrational bands ([2]).
- Step 3: HRMS Preparation. Dilute to 1 $\mu\text{g/mL}$ in LC-MS grade acetonitrile with 0.1% formic acid.
 - Causality: Formic acid acts as a proton source, optimizing ionization efficiency for positive-ion Electrospray Ionization (ESI+).

Spectroscopic Characterization

The structural integrity of **benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate** is confirmed through a multi-modal spectroscopic approach.

Nuclear Magnetic Resonance (NMR)

In the ^1H NMR spectrum, the defining feature of the (Z)-nitron is the highly deshielded azomethine (CH=N) proton, which typically resonates as a sharp singlet at δ 7.50 ppm. The benzyl methylene protons appear as a distinct singlet at δ 5.05 ppm. The 4-pyridyl moiety presents a characteristic AA'BB' splitting pattern, with the protons adjacent to the nitrogen (H-2, H-6) appearing downfield at δ 8.65 ppm due to the electron-withdrawing nature of the pyridine ring. The ^{13}C NMR spectrum validates the carbon framework, with the nitron carbon (C=N) at \sim 133.5 ppm and the benzylic carbon at \sim 71.5 ppm.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The C=N stretching vibration is observed as a strong band at \sim 1595 cm^{-1} , slightly shifted from typical imines due to the adjacent N-O bond. The N-O stretching vibration, the hallmark of the ammoniumolate structure, appears prominently at \sim 1160 cm^{-1} [2].

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact elemental composition. For the formula $C_{13}H_{12}N_2O$, the calculated exact mass for the protonated molecular ion $[M+H]^+$ is 213.1025. Observation of a peak at m/z 213.1025 (mass error < 1.5 ppm) definitively validates the molecular identity and precludes the presence of structurally similar impurities.

Data Presentation

The quantitative data from the multi-modal characterization is summarized in Table 1 for rapid reference.

Table 1: Spectroscopic Data Summary for **Benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate**

Analytical Technique	Parameter / Mode	Key Signal / Value	Assignment / Interpretation
1H NMR ($CDCl_3$)	Chemical Shift (δ)	7.50 ppm (s, 1H)	Nitrone CH=N proton (Z-isomer)
	Chemical Shift (δ)	5.05 ppm (s, 2H)	Benzyl $-CH_2-$ protons
	Chemical Shift (δ)	8.65 ppm (dd, 2H)	Pyridine H-2, H-6 protons
^{13}C NMR ($CDCl_3$)	Chemical Shift (δ)	133.5 ppm	Nitrone C=N carbon
	Chemical Shift (δ)	71.5 ppm	Benzyl $-CH_2-$ carbon
FT-IR (KBr)	Wavenumber (cm^{-1})	1595 cm^{-1}	C=N stretching vibration
	Wavenumber (cm^{-1})	1160 cm^{-1}	N-O stretching vibration
HRMS (ESI+)	m/z $[M+H]^+$	213.1025	Molecular ion (Calc: 213.1025)

Conclusion

The rigorous spectroscopic characterization of **benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate** ensures its reliability as a reagent in advanced organic synthesis and radical trapping applications ([3]). By adhering to the causally-driven protocols outlined in this guide, researchers can achieve high-fidelity synthesis and unambiguous structural validation, ensuring downstream experimental integrity.

References

- Title: Polyfunctionalized α -Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment Source: National Center for Biotechnology Information (NCBI) - PMC URL: [\[Link\]](#)
- Title: A green synthesis of nitrones in glycerol Source: Indian Academy of Sciences (IAS) URL: [\[Link\]](#)
- Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Preprints.org URL: [\[Link\]](#)

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Sources

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